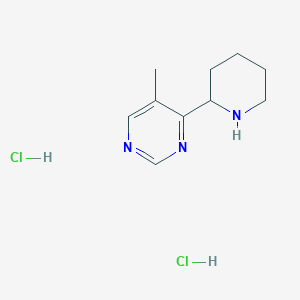

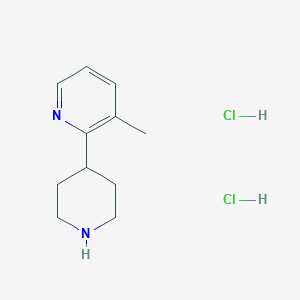

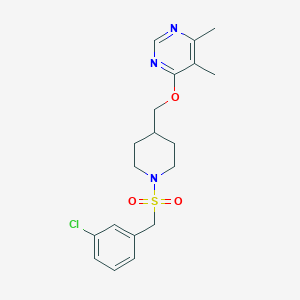

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride is closely related to piperidine derivatives explored for their adsorption and corrosion inhibition properties on the corrosion of iron. Research using quantum chemical calculations and molecular dynamics simulations have investigated these derivatives' global reactivity parameters, such as electron affinity and adsorption behaviors, indicating their potential utility in corrosion prevention applications (Kaya et al., 2016).

Pharmacological Screening for Antimycobacterial Activity

Related piperidine structures have been synthesized and assessed for their pharmacological properties, including antimycobacterial activities. Spiro-piperidin-4-ones, for instance, were developed through 1,3-dipolar cycloaddition of azomethine ylides, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential pathways for developing new treatments against tuberculosis (Kumar et al., 2008).

Development of Novel Synthetic Pathways

A practical synthesis of key intermediates like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, relevant to the chemical structure of 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride, has been reported. This process highlights an economical approach to synthesizing potent deoxycytidine kinase (dCK) inhibitors, demonstrating the compound's role in facilitating the development of new therapeutic agents (Zhang et al., 2009).

Antiviral Activity of Pyrimidine Derivatives

Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share structural similarities with 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride, has uncovered their potential as antiviral agents. These compounds exhibit specific inhibitory activity against retroviruses, including HIV, underlining the broader therapeutic potential of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).

Exploration of Piperidine-based Ligands

Studies on piperazin-1-yl substituted unfused heterobiaryls aimed at understanding their binding affinity to 5-HT7 receptors have revealed structural features crucial for high binding affinity. This research underlines the significance of piperidine and its derivatives, including 5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride, in developing new ligands for neurological receptors, potentially advancing treatments for neurological disorders (Strekowski et al., 2016).

properties

IUPAC Name |

5-methyl-4-piperidin-2-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9;;/h6-7,9,12H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSPQFJEDWZSOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C2CCCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4-piperidin-2-ylpyrimidine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774615.png)

![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)